molecular formula C19H18N2O4S B320196 N-{4-[(ethylanilino)sulfonyl]phenyl}-2-furamide

N-{4-[(ethylanilino)sulfonyl]phenyl}-2-furamide

Cat. No.: B320196
M. Wt: 370.4 g/mol
InChI Key: BAKUAHBBXAPDIY-UHFFFAOYSA-N
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Description

N-{4-[(ethylanilino)sulfonyl]phenyl}-2-furamide is an organic compound with a complex structure that includes a sulfamoyl group, a phenyl ring, and a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ethylanilino)sulfonyl]phenyl}-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with ethyl iodide to form N-ethyl-4-aminobenzenesulfonamide. This intermediate is then reacted with phenyl isocyanate to produce N-[4-[ethyl(phenyl)sulfamoyl]phenyl]amine. Finally, the amine is reacted with 2-furoyl chloride under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ethylanilino)sulfonyl]phenyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-{4-[(ethylanilino)sulfonyl]phenyl}-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(ethylanilino)sulfonyl]phenyl}-2-furamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
  • N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide
  • N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-carboxamide

Uniqueness

N-{4-[(ethylanilino)sulfonyl]phenyl}-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H18N2O4S/c1-2-21(16-7-4-3-5-8-16)26(23,24)17-12-10-15(11-13-17)20-19(22)18-9-6-14-25-18/h3-14H,2H2,1H3,(H,20,22)

InChI Key

BAKUAHBBXAPDIY-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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